4-Cyclohexylphenyl 3-methylbenzoate
Description
4-Cyclohexylphenyl 3-methylbenzoate is an aromatic ester compound characterized by a 3-methylbenzoate moiety esterified to a 4-cyclohexylphenyl group. The cyclohexyl substituent introduces significant steric bulk and lipophilicity, while the methyl group at the benzoate’s meta position acts as an electron-donating group (EDG).
Properties
Molecular Formula |
C20H22O2 |
|---|---|
Molecular Weight |
294.4g/mol |
IUPAC Name |
(4-cyclohexylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C20H22O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3 |
InChI Key |
HFXLYKBBFVTWJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic Effects: Substituent Influence on Reactivity
- Methyl 3-Methylbenzoate (M3MB): This compound shares the 3-methylbenzoate core with the target molecule. However, in 4-cyclohexylphenyl 3-methylbenzoate, the cyclohexylphenyl group may further stabilize the ester bond through steric shielding, reducing susceptibility to nucleophilic attack .
- Benzyl Benzoate (BB) : Lacking substituents on either aromatic ring, BB exhibits neutral electronic effects. In contrast, the cyclohexyl group in the target compound increases lipophilicity (higher logP), which could enhance membrane permeability in biological systems .
Steric and Solubility Considerations
- For this compound, the cyclohexyl group’s size may similarly allow high-yield synthesis while reducing solubility in polar solvents compared to smaller analogs like M3MB .
- Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate: The corrected structure in highlights the importance of substituent positioning.
Molecular Weight and Lipophilicity Trends
The table below summarizes key differences inferred from structural analogs:
| Compound | Substituent (Position) | Electronic Effect | Molecular Weight* | logP (Predicted) |
|---|---|---|---|---|
| This compound | 3-methyl (benzoate), 4-cyclohexylphenyl | EDG | ~340.5 | ~5.2 |
| Methyl 3-methylbenzoate (M3MB) | 3-methyl (benzoate) | EDG | 150.2 | ~2.1 |
| Benzyl benzoate (BB) | None (simple ester) | Neutral | 212.2 | ~3.1 |
| 4-(Benzyloxy)-3-phenethoxyphenol (C3) | Benzyloxy, phenethoxy (phenol) | Mixed EDG/EWG | 348.4 | ~3.8 |
*Calculated using atomic masses.
Key Findings and Implications
Steric Shielding : The cyclohexyl group in this compound likely enhances stability against enzymatic or chemical degradation compared to smaller esters like M3MB, making it a candidate for prolonged-release formulations .
Lipophilicity: The compound’s high logP suggests preferential solubility in nonpolar media, which could be advantageous in hydrophobic matrix systems or lipid-based drug delivery .
Synthetic Feasibility : High-yield syntheses of bulky analogs (e.g., C3 in ) indicate that efficient routes exist for similar compounds, though purification may require specialized techniques due to low polarity .
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